molecular formula C18H15N3O3S2 B15112332 (2E)-N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide

(2E)-N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide

Cat. No.: B15112332
M. Wt: 385.5 g/mol
InChI Key: DCQWXIGKSVUQAT-VAWYXSNFSA-N
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Description

The compound (2E)-N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide is a 1,3,4-thiadiazole derivative featuring a benzylsulfonyl substituent at position 5 of the heterocyclic ring and an (E)-configured propenamide side chain linked to a phenyl group. The (2E)-propenamide group introduces rigidity due to its planar structure, which may optimize binding to biological targets .

Properties

Molecular Formula

C18H15N3O3S2

Molecular Weight

385.5 g/mol

IUPAC Name

(E)-N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)-3-phenylprop-2-enamide

InChI

InChI=1S/C18H15N3O3S2/c22-16(12-11-14-7-3-1-4-8-14)19-17-20-21-18(25-17)26(23,24)13-15-9-5-2-6-10-15/h1-12H,13H2,(H,19,20,22)/b12-11+

InChI Key

DCQWXIGKSVUQAT-VAWYXSNFSA-N

Isomeric SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=NN=C(S2)NC(=O)/C=C/C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=NN=C(S2)NC(=O)C=CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often include the use of organic solvents such as dimethyl sulfoxide or dichloromethane, and catalysts or reagents like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to control reaction parameters precisely. The scalability of the synthesis process is crucial for industrial applications, and methods such as solvent recycling and waste minimization are employed to enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, reduced thiadiazole compounds, and substituted benzylsulfonyl derivatives. These products can be further utilized in various applications, including drug development and materials science .

Scientific Research Applications

(2E)-N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Substituent Effects on the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole scaffold is a common pharmacophore in medicinal chemistry. Modifications at position 5 significantly alter physicochemical and biological properties:

Compound Substituent at Position 5 Key Features
Target Compound Benzylsulfonyl High polarity, electron-withdrawing; may improve metabolic stability
5h () Benzylthio Thioether group (C₆H₅CH₂S-); less polar, prone to oxidation
5j () 4-Chlorobenzylthio Chlorine enhances lipophilicity and steric bulk
4422-41-7 () Trifluoromethyl CF₃ group: strong electron-withdrawing, high metabolic resistance
Compound Thienylmethylene Heterocyclic thiophene; alters π-π stacking and electronic interactions

Key Observations :

  • Lipophilicity : Chlorine (5j) and trifluoromethyl () substituents enhance lipophilicity, which may improve target binding in hydrophobic pockets .

Physical Properties

Melting points and synthetic yields vary with substituents:

Compound Melting Point (°C) Yield (%) Reference
Target Compound Not reported
5e 132–134 74
5h 133–135 88
5j 138–140 82
Not reported

Analysis :

  • Higher yields (e.g., 88% for 5h) correlate with less sterically hindered substituents (benzylthio vs. 4-chlorobenzylthio in 5j) .
  • The target compound’s sulfonyl group may lower yields due to synthetic challenges in oxidizing thioethers to sulfones.

Q & A

Q. What are the optimal synthetic routes for (2E)-N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide, and how can reaction conditions be modified to improve yield?

The synthesis typically involves multi-step reactions, starting with the preparation of the thiadiazole core. Key steps include:

  • Thiadiazole ring formation : Reacting hydrazine derivatives with carbon disulfide under reflux conditions in ethanol or acetone, followed by cyclization with POCl₃ or H₂SO₄ .
  • Sulfonylation : Introducing the benzylsulfonyl group via nucleophilic substitution using benzylsulfonyl chloride in the presence of a base (e.g., K₂CO₃) .
  • Acrylamide coupling : The (2E)-3-phenylprop-2-enamide moiety is introduced via a condensation reaction between the thiadiazole intermediate and cinnamic acid derivatives, using coupling agents like DCC or EDCI .

Q. Yield Optimization :

  • Use anhydrous solvents (e.g., dry acetone) to minimize side reactions .
  • Adjust reaction time and temperature (e.g., reflux for 3–6 hours at 70–90°C) to balance completion and decomposition .
  • Purify intermediates via recrystallization (ethanol/water mixtures) or column chromatography .

Q. How should researchers characterize the structural conformation of this compound using spectroscopic and crystallographic methods?

Spectroscopic Techniques :

  • NMR : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, the (2E)-configuration of the acrylamide group is verified by coupling constants (J = 12–16 Hz for trans protons) .
  • IR : Stretching frequencies for sulfonyl (SO₂, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups validate functional groups .
  • Mass Spectrometry : HRMS confirms molecular weight and fragmentation patterns .

Q. Crystallographic Methods :

  • Use single-crystal X-ray diffraction (SHELX software ) to resolve 3D conformation. Key parameters include:
    • Data collection at low temperature (e.g., 100 K) to reduce thermal motion.
    • Refinement with SHELXL for accurate bond lengths/angles, particularly for the thiadiazole ring and E-configuration of the acrylamide .

Advanced Research Questions

Q. What methodologies are recommended for assessing the compound's cytotoxic effects and differentiating its mechanism from related thiadiazole derivatives?

Cytotoxicity Assays :

  • MTT/PrestoBlue : Test against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination. Compare with normal cells (e.g., HEK293) to assess selectivity .
  • Apoptosis Analysis : Use Annexin V/PI staining and caspase-3/7 activation assays to confirm programmed cell death .

Q. Mechanistic Differentiation :

  • Proteomics : Perform Western blotting to quantify apoptosis-related proteins (e.g., Bcl-2, Bax) and cell cycle regulators (e.g., CDK1, cyclin A2) .
  • Comparative SAR Studies : Replace the benzylsulfonyl group with methylsulfonyl or phenylsulfonyl analogs to evaluate impact on activity .

Q. How can computational approaches like molecular docking be integrated with experimental data to predict target interactions?

Workflow :

Target Identification : Use databases (PDB, Uniprot) to identify potential targets (e.g., tubulin, kinases) based on structural analogs .

Docking Simulations :

  • Prepare the ligand (compound) and receptor (target protein) using AutoDock Tools.
  • Perform flexible docking to account for side-chain movements .

Validation :

  • Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC₅₀ values .
  • Mutagenesis studies to confirm critical residues in the binding pocket .

Q. What strategies are effective in resolving contradictions in biological activity data across different cell lines or assay conditions?

Root Cause Analysis :

  • Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) to minimize batch effects .
  • Metabolic Stability : Test compound stability in cell culture media (e.g., LC-MS to detect degradation products) .
  • Off-Target Effects : Use siRNA knockdown or CRISPR-Cas9 to validate target specificity .

Q. Statistical Approaches :

  • Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., oxygen tension, pH) .
  • Replicate studies in 3D cell cultures or patient-derived xenografts (PDX) for physiological relevance .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced pharmacokinetic properties?

Key Modifications :

  • Lipophilicity Adjustment : Introduce electron-withdrawing groups (e.g., -CF₃) to improve membrane permeability .
  • Metabolic Stability : Replace labile groups (e.g., ester linkages) with bioisosteres (e.g., amides) .
  • Solubility Enhancement : Add polar substituents (e.g., -OH, -NH₂) or formulate as nanoparticles .

Q. In Silico Tools :

  • Predict ADMET properties using SwissADME or pkCSM .
  • Optimize logP (0–3) and topological polar surface area (TPSA < 140 Ų) for blood-brain barrier penetration .

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